Cas no 773899-29-9 ((2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside)
![(2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside structure](https://pt.kuujia.com/scimg/cas/773899-29-9x500.png)
773899-29-9 structure
Nome do Produto:(2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside
(2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside Propriedades químicas e físicas
Nomes e Identificadores
-
- (2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-??-D-apiofuranosyl]-??-D-glucoside
- (2S)-Pinocembrin 7-O-[5-O-(E)-cinnamoyl-beta-D-apiosyl-(1-->2)-beta-D-glucoside]
- DTXSID701150552
- 773899-29-9
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-[[2-O-[5-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-D-apio-beta-D-furanosyl]-beta-D-glucopyranosyl]oxy]-2-phenyl-
- AKOS040762710
- [(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-phenylprop-2-enoate
- (2S)-Pinocembrin 7-O-[cinnamoyl(1→5)-β-D-apiosyl(1→2)]-β-D-glucoside
- (2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans
- -cinnamoyl)-beta-D-apiofuranosyl]-beta-D-glucoside
- (2S)-Pinocembrin 7-O-[5-O-(E)-cinnamoyl-I(2)-D-apiosyl-(1a2)-I(2)-D-glucoside]
- (2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside
-
- Inchi: InChI=1S/C35H36O14/c36-16-26-29(40)30(41)31(49-34-32(42)35(43,18-45-34)17-44-27(39)12-11-19-7-3-1-4-8-19)33(48-26)46-21-13-22(37)28-23(38)15-24(47-25(28)14-21)20-9-5-2-6-10-20/h1-14,24,26,29-34,36-37,40-43H,15-18H2/b12-11+/t24-,26+,29+,30-,31+,32-,33+,34-,35+/m0/s1
- Chave InChI: UKYYHWOZSNNNIL-HCCBDPSZSA-N
- SMILES: C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC=CC=C5)O)O)C6=CC=CC=C6
Propriedades Computadas
- Massa Exacta: 680.21050582g/mol
- Massa monoisotópica: 680.21050582g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 6
- Contagem de aceitadores de ligações de hidrogénio: 14
- Contagem de Átomos Pesados: 49
- Contagem de Ligações Rotativas: 11
- Complexidade: 1140
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 9
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 211Ų
Propriedades Experimentais
- Cor/Forma: Powder
(2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
(2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S24400-5 mg |
(2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside |
773899-29-9 | 5mg |
¥6880.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5509-5 mg |
(2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside |
773899-29-9 | 98% | 5mg |
¥ 4,890 | 2023-07-11 | |
TargetMol Chemicals | TN5509-1 mL * 10 mM (in DMSO) |
(2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside |
773899-29-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7,430 | 2023-07-11 | |
TargetMol Chemicals | TN5509-5mg |
(2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside |
773899-29-9 | 5mg |
¥ 4890 | 2024-07-24 | ||
TargetMol Chemicals | TN5509-1 ml * 10 mm |
(2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside |
773899-29-9 | 1 ml * 10 mm |
¥ 7430 | 2024-07-24 |
(2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside Literatura Relacionada
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
5. Book reviews
773899-29-9 ((2S)-Pinocembrin 7-O-[2''-O-(5'''-O-trans-cinnamoyl)-β-D-apiofuranosyl]-β-D-glucoside) Produtos relacionados
- 2176843-65-3(N-[2-(1,2-Benzisothiazol-3-yl)ethyl]-2-propenamide)
- 2137699-96-6(Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl-)
- 1803575-43-0(3-(Aminomethyl)-5-bromo-6-chloro-2-(trifluoromethoxy)pyridine)
- 133033-14-4(Methyl 2-(3-methoxyphenyl)acrylate)
- 1894891-92-9(1-(1H-indol-7-yl)methylcyclopropan-1-ol)
- 60651-49-2(1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione)
- 773869-78-6(Propanedioic acid, 2-(6-carboxy-2-pyridinyl)-)
- 2171994-15-1(2-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid)
- 946355-31-3(N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide)
- 338772-53-5(1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione)
Fornecedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
